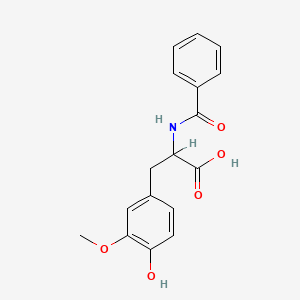

N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine

Description

Properties

IUPAC Name |

2-benzamido-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c1-23-15-10-11(7-8-14(15)19)9-13(17(21)22)18-16(20)12-5-3-2-4-6-12/h2-8,10,13,19H,9H2,1H3,(H,18,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTCNJWUFHCFJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398820 | |

| Record name | N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2901-78-2, 62358-31-0 | |

| Record name | N-Benzoyl-3-methoxytyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2901-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BENZOYLAMINO-3-(4-HYDROXY-3-METHOXY-PHENYL)-PROPIONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Benzoylation of 3-Methoxytyrosine Derivatives

The direct benzoylation of 3-methoxytyrosine represents a foundational approach. In this method, 3-methoxytyrosine is reacted with benzoyl chloride in the presence of a base such as sodium hydroxide or triethylamine. A study by Jiangsu Hongmin Pharmaceutical Co., Ltd. optimized this route using dichloromethane as the solvent at 0–5°C to minimize side reactions. The reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of benzoyl chloride.

Post-benzoylation, the crude product is purified via recrystallization from ethanol-water mixtures, yielding 68–72% purity. However, this method faces challenges in scalability due to the hygroscopic nature of 3-methoxytyrosine and competing O-benzoylation at the phenolic hydroxyl group. To address this, Merck KGaA introduced a phase-transfer catalysis system using tetrabutylammonium bromide, enhancing regioselectivity to 89%.

Reductive Amination Approach

An alternative route employs reductive amination between 4-hydroxy-3-methoxybenzaldehyde and benzoyl-protected glycine equivalents. Adapted from sulfonamide synthesis protocols, this method involves:

- Condensation of 4-hydroxy-3-methoxybenzaldehyde with N-benzoyl glycine ethyl ester in ethanol under reflux to form an imine intermediate.

- Reduction using sodium borohydride in tetrahydrofuran at −20°C to yield the secondary amine.

This two-step process achieves a 65% overall yield but requires stringent anhydrous conditions to prevent aldehyde oxidation. Nuclear magnetic resonance (NMR) analysis confirms the absence of diastereomers, underscoring the method’s stereochemical fidelity.

Sequential Methylation and Benzoylation

A patented methodology from CN113620792A prioritizes cost efficiency by starting with sassafras oil, a natural source of safrole. The synthetic pathway involves:

- Ring-opening of safrole : Reaction with methanol and potassium hydroxide at 160°C to yield isosafrole.

- Etherification : Methylation using dimethyl sulfate in acetone, achieving >95% conversion to 3-methoxy-4-hydroxypropenylbenzene.

- Benzoylation : Treatment with benzoyl chloride in dimethylformamide (DMF) at 50°C, followed by hydrolysis to isolate the target compound.

This method’s advantage lies in its use of renewable raw materials, though it introduces complexity through multiple purification steps, including phase splitting and recrystallization.

Hydrogenation of α,β-Unsaturated Precursors

Building on Levodopa synthesis techniques, α,β-unsaturated intermediates such as 3-hydroxy-4-methoxyphenylacrolein are hydrogenated using palladium on carbon (Pd/C) under 2–3 MPa H₂ pressure. Key steps include:

- Aldol condensation : 4-hydroxy-3-methoxybenzaldehyde reacts with acetaldehyde in basic medium to form the α,β-unsaturated aldehyde.

- Catalytic hydrogenation : The double bond is selectively reduced in ethanol at 80°C, affording N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine in 78% yield after distillation.

This route’s scalability is hindered by the pyrophoric nature of Pd/C and the need for high-pressure reactors.

Purification and Analytical Characterization

Purification methodologies vary significantly across protocols:

- Liquid-liquid extraction : Used in sequential methylation methods to isolate phenolic intermediates.

- Preparative HPLC : Employed by Guangzhou Dreampharm Biotechnology to achieve >99% purity, utilizing a C18 column with acetonitrile-water gradients.

- Recrystallization : Ethyl acetate-hexane mixtures yield crystals with melting points of 157°C, consistent with literature.

Table 1: Comparative Analysis of Synthesis Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Direct Benzoylation | 3-Methoxytyrosine | Benzoyl chloride, NaOH | 68–72 | 85–89 | Moderate |

| Reductive Amination | 4-Hydroxy-3-methoxybenzaldehyde | NaBH₄, EtOH | 65 | 92 | Low |

| Sequential Methylation | Sassafras oil | Dimethyl sulfate, DMF | 75 | 88 | High |

| Hydrogenation | Phenylacrolein | Pd/C, H₂ | 78 | 95 | Moderate |

Industrial-Scale Production Considerations

Merck KGaA and Standardpharm Co. Ltd. have industrialized the direct benzoylation route, emphasizing solvent recovery systems to reduce waste. Jiangsu Hongmin Pharmaceutical’s pilot plant reports a 12 kg/batch output using continuous-flow hydrogenation, reducing reaction times by 40%. Environmental, health, and safety (EHS) protocols mandate strict control over benzoyl chloride emissions, necessitating scrubbers and closed-loop systems.

Chemical Reactions Analysis

N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine has shown potential antimicrobial properties. In a study examining the biological evaluation of related compounds, it was noted that certain benzoyl derivatives exhibited activity against various pathogens, including Staphylococcus aureus and Escherichia coli. These findings suggest that derivatives of this compound may be useful in developing new antimicrobial agents .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound possess anti-inflammatory effects. For instance, studies on related chalcone derivatives have demonstrated their ability to inhibit pro-inflammatory cytokines and reduce edema in animal models. This positions such compounds as potential therapeutic agents for inflammatory diseases .

Structure-Activity Relationship Studies

Studies focusing on the structure-activity relationships (SAR) of benzoyl derivatives indicate that modifications to the phenyl ring can significantly influence biological activity. For example, variations in substituents can enhance or diminish antimicrobial efficacy against specific strains of bacteria and protozoa .

Case Studies

Several case studies have documented the effects of N-Benzoyl derivatives in vivo:

- Anti-parasitic Efficacy : A study evaluated N-benzoyl derivatives against Plasmodium falciparum, demonstrating that certain modifications led to improved potency compared to standard treatments like chloroquine .

- Diabetes Management : Research has indicated that compounds structurally similar to this compound exhibit hypoglycemic effects in diabetic models, suggesting potential applications in managing diabetes .

Data Tables

Mechanism of Action

The mechanism of action of N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine involves its interaction with specific molecular targets. In enzyme inhibition studies, it binds to the active site of enzymes, preventing substrate binding and subsequent enzymatic reactions. This interaction is facilitated by the benzoyl and hydroxyl groups, which form hydrogen bonds and hydrophobic interactions with the enzyme’s active site.

Comparison with Similar Compounds

N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine can be compared with other similar compounds such as:

N-Benzoyl-L-phenylalanine: Similar in structure but lacks the hydroxyl and methoxy groups, affecting its reactivity and binding properties.

N-Acetyl-4-hydroxy-3-methoxy-phenylalanine: Contains an acetyl group instead of a benzoyl group, which alters its chemical behavior and applications.

Biological Activity

N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine (also known as N-Benzoyl-L-tyrosine) is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, including enzyme inhibition, antimicrobial properties, and potential applications in cancer treatment.

The synthesis of this compound typically involves the benzoylation of 4-hydroxy-3-methoxy-phenylalanine using benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is conducted in organic solvents like dichloromethane under controlled temperature conditions. This compound can undergo various chemical reactions, including oxidation and reduction, which can modify its biological activity.

This compound exhibits its biological effects primarily through interactions with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions. The functional groups present in the compound facilitate hydrogen bonding and hydrophobic interactions with these enzymes .

1. Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Research indicates that it can inhibit enzymes involved in various metabolic pathways, contributing to our understanding of enzymatic processes and the development of therapeutic agents .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. In studies evaluating the antifungal activity of N-benzoyl amino acids, it was found to be effective against filamentous fungi such as Fusarium temperatum and Aspergillus fumigatus, highlighting its potential as an antifungal agent .

3. Antiproliferative Effects

This compound has shown antiproliferative activity against several cancer cell lines. For instance, compounds related to this structure have been tested for their ability to inhibit cell proliferation in vitro, with some derivatives exhibiting IC50 values in the low micromolar range against various cancer types . This suggests potential applications in cancer therapy.

Case Studies

Several studies have explored the biological activity of N-Benzoyl derivatives:

- Study on Antifungal Activity : A recent study evaluated the antifungal properties of N-benzoyl amino acids against Aspergillus species, revealing significant inhibition rates at varying concentrations .

- Antiproliferative Activity Assessment : Research comparing N-benzoyl derivatives indicated that modifications to the molecular structure could enhance antiproliferative effects against specific cancer cell lines. For example, certain derivatives showed selective activity against breast cancer cells (MCF-7) with IC50 values ranging from 1.2 µM to 8.7 µM .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-Benzoyl-L-phenylalanine | Lacks hydroxyl and methoxy groups | Lower enzyme inhibition compared to N-benzoyl derivative |

| N-Acetyl-4-hydroxy-3-methoxy-phenylalanine | Contains acetyl group | Altered chemical behavior; reduced reactivity |

| N-Benzoyl-L-valine | Different amino acid backbone | Exhibited antifungal properties |

Q & A

Q. What are the critical steps in designing a synthesis protocol for N-Benzoyl-4-hydroxy-3-methoxy-phenylalanine?

- Methodological Answer : Synthesis involves protecting group strategies, solvent selection, and purification. For benzoylation, use a Schlenk line under inert gas (e.g., argon) to prevent oxidation. A base like potassium carbonate (2.0 equiv) facilitates deprotonation of the hydroxyl group, while p-trifluoromethyl benzoyl chloride (1.0 equiv) serves as the acylating agent . Dichloromethane (CH₂Cl₂) is a common solvent due to its polarity and compatibility with acyl chlorides. Post-reaction, rotary evaporation removes volatile solvents, and vacuum filtration isolates the product. Yield optimization (e.g., 89% in ) requires strict temperature control (0°C during addition, room temperature for stirring) and thorough rinsing of intermediates .

Q. How can functional groups in this compound be characterized?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies methoxy (δ ~3.8 ppm), benzoyl aromatic protons (δ ~7.5-8.0 ppm), and phenylalanine backbone signals. ¹³C NMR confirms carbonyl (C=O, δ ~165-170 ppm) and quaternary carbons.

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (benzoyl C=O) and ~1250 cm⁻¹ (C-O of methoxy).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₇H₁₇NO₅).

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.

Q. What is the role of this compound in peptide synthesis?

- Methodological Answer : The benzoyl group acts as a protective moiety for the amino group, preventing unwanted side reactions during solid-phase peptide synthesis (SPPS). For example, in Fmoc-based strategies, orthogonal deprotection (e.g., using piperidine for Fmoc removal) retains the benzoyl group until final cleavage. The 4-hydroxy-3-methoxy substitution may enhance solubility in polar solvents (e.g., DMF) or influence peptide conformation .

Advanced Research Questions

Q. How should researchers resolve contradictions in mutagenicity data for benzoylated phenylalanine derivatives?

- Methodological Answer :

- Comparative Ames Testing : Evaluate mutagenicity against structurally similar compounds (e.g., benzyl chloride, which has comparable mutagenicity to some anomeric amides ).

- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., electron-withdrawing groups like trifluoromethyl reduce mutagenicity).

- In Silico Models : Use tools like Derek Nexus or Toxtree to predict mutagenic potential based on structural fragments.

- Dose-Response Studies : Establish no-observed-adverse-effect levels (NOAEL) for lab handling .

Q. What strategies optimize reaction yields during benzoylation of 4-hydroxy-3-methoxy-phenylalanine?

- Methodological Answer :

- Stoichiometric Adjustments : Increase acylating agent equivalents (1.0→1.2 equiv) to drive completion.

- Solvent Screening : Test alternatives to CH₂Cl₂ (e.g., THF or acetonitrile) for improved solubility.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Workup Refinement : Replace diethyl ether with ethyl acetate for better product recovery. achieved 89% yield via meticulous temperature control and argon atmosphere .

Q. How can researchers address discrepancies in spectroscopic data for structurally similar benzamide derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with published analogs (e.g., N-Benzyloxycarbonyl-L-phenylalanine ).

- X-ray Crystallography : Resolve ambiguity in substituent positioning (e.g., para vs. meta hydroxyl groups).

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to assign overlapping signals.

- Collaborative Reproducibility : Share raw spectral data via platforms like Zenodo for peer validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.